molecular formula C16H17ClN2OS2 B11168183 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B11168183
M. Wt: 352.9 g/mol
InChI Key: KEZYQXGSKZDBTL-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide features a propanamide backbone with a 4-chlorophenylsulfanyl substituent and a 4,5,6,7-tetrahydrobenzothiazole moiety. The tetrahydrobenzothiazole ring contributes to conformational rigidity, which may optimize receptor affinity.

Properties

Molecular Formula

C16H17ClN2OS2

Molecular Weight

352.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H17ClN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h5-8H,1-4,9-10H2,(H,18,19,20)

InChI Key

KEZYQXGSKZDBTL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of a sulfanyl linkage through a thiolation reaction. The tetrahydrobenzothiazole moiety is then introduced via a cyclization reaction involving a suitable precursor. The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
Target Compound Propanamide + Benzothiazole 4-Chlorophenylsulfanyl Undisclosed (Potential agrochemical/pharma)
Derivatives 7a–q () Propanamide + Oxadiazole Varied N-substituents, Piperidinyl Structure-activity exploration
Compound 3 () Propanoic Acid + Benzothiazole 4-Methoxyphenyl Plant growth regulators
Taranabant () Propanamide + Pyridinyl Trifluoromethylpyridinyl, Chlorophenyl Anti-obesity

Biological Activity

The compound 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition properties, and molecular interactions.

Chemical Structure and Properties

  • Chemical Formula : C22H22ClN3O4S
  • Molecular Weight : 429.00 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibit significant antibacterial properties. In a study evaluating various synthesized compounds:

  • The compound demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
  • The effectiveness was measured using minimum inhibitory concentration (MIC) assays.
Bacterial StrainMIC (µg/mL)
Salmonella typhi15
Bacillus subtilis20
Other strains testedWeak to moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored through its interaction with acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : The compound showed promising inhibitory activity with IC50 values comparable to known standards.
CompoundIC50 (µM)
3C-P2.14±0.003
Reference (Thiourea)21.25±0.15
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity with significant IC50 values.

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions of the compound with target proteins:

  • The studies revealed that the compound binds effectively to the active sites of AChE and urease, suggesting a mechanism for its inhibitory effects.

Binding Affinity Results

Target ProteinBinding Affinity (kcal/mol)
Acetylcholinesterase-9.5
Urease-8.7

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of compounds related to this structure:

  • Antimicrobial Studies : A study published in Brazilian Journal of Pharmaceutical Sciences highlighted that derivatives with similar structures demonstrated varying degrees of antimicrobial activity against multiple bacterial strains .
  • Enzyme Interaction Studies : Research indicated that the presence of sulfamoyl groups enhances enzyme inhibition properties significantly .

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